
tert-Butyl (R)-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl ®-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a trifluoromethyl ketone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or chromatography .
Chemical Reactions Analysis
tert-Butyl ®-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate undergoes various chemical reactions, including:
Scientific Research Applications
tert-Butyl ®-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl ®-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate involves the formation of a stable carbamate group that can protect amines from unwanted reactions. The tert-butyl group can be removed under acidic conditions, releasing the free amine . The trifluoromethyl group enhances the stability and reactivity of the compound, making it useful in various chemical transformations .
Comparison with Similar Compounds
Similar compounds to tert-Butyl ®-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate include:
tert-Butyl carbamate: Used as a protecting group for amines, but lacks the trifluoromethyl group.
tert-Butyl ®-2-hydroxybutan-2-ylcarbamate: Similar structure but without the trifluoromethyl group, leading to different chemical properties.
tert-Butyl ®-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate: Unique due to the presence of the trifluoromethyl group, which imparts distinct reactivity and stability.
This compound’s unique combination of a tert-butyl group and a trifluoromethyl group makes it particularly valuable in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C9H16F3NO3 |
|---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-4,4,4-trifluoro-1-hydroxybutan-2-yl]carbamate |
InChI |
InChI=1S/C9H16F3NO3/c1-8(2,3)16-7(15)13-6(5-14)4-9(10,11)12/h6,14H,4-5H2,1-3H3,(H,13,15)/t6-/m1/s1 |
InChI Key |
YQODVUUZNPHLQT-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(F)(F)F)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


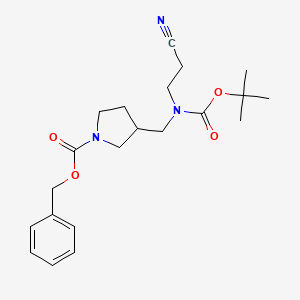
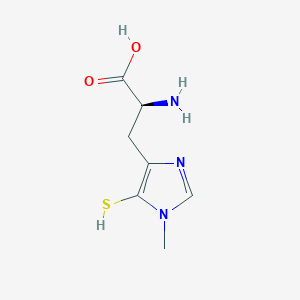
![7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12943511.png)

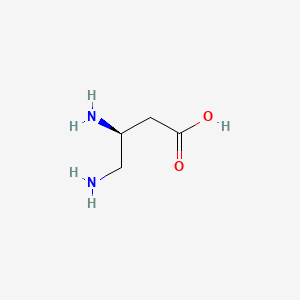
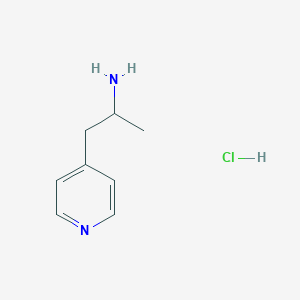
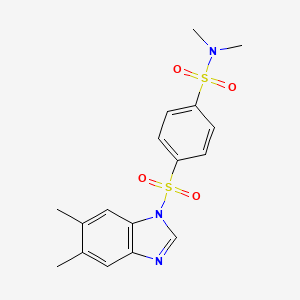
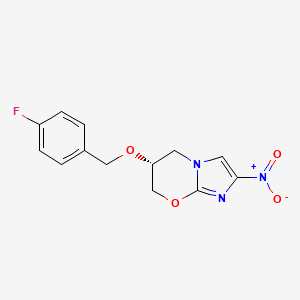
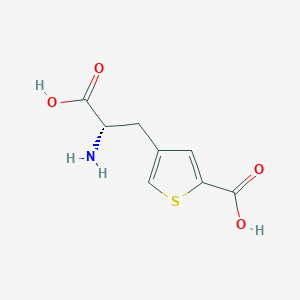
![2-Chloro-4-((1S,3R,5S)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12943562.png)
![(S)-3-Bromo-N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine](/img/structure/B12943570.png)

![(3AR,7aS)-5-benzyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B12943588.png)

